Lipophilicity (LogP) Comparison: Balanced Lipophilicity vs. Overly Lipophilic N1-Substituted Analog
The target compound has a computed LogP of 4.28 (or 4.07 by XLogP), positioning it within the favorable drug-like lipophilicity range. In contrast, the N1-substituted analog 1-(4-fluorophenyl)-6,6-dimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one (CAS 96757-23-2) has a substantially higher LogP of 5.44 [1]. This difference of ~1.16 log units corresponds to approximately a 14.5-fold difference in octanol-water partition coefficient, indicating the N1-substituted analog is significantly more lipophilic and may suffer from poorer aqueous solubility, higher protein binding, and increased metabolic liability.
| Evidence Dimension | Lipophilicity (LogP / XLogP) |
|---|---|
| Target Compound Data | LogP = 4.28 (Leyan); XLogP = 4.07 (ChemDB) |
| Comparator Or Baseline | CAS 96757-23-2: LogP = 5.44; CAS 20955-75-3: LogP = 2.18 |
| Quantified Difference | vs. CAS 96757-23-2: ΔLogP ≈ -1.16 (target ~14.5× less lipophilic); vs. CAS 20955-75-3: ΔLogP ≈ +2.10 (target ~126× more lipophilic) |
| Conditions | Computed values (different prediction algorithms). Leyan and ChemSrc data. |
Why This Matters
A LogP in the 2–5 range is generally considered favorable for oral bioavailability; the target compound sits near the center of this range, whereas the comparator CAS 96757-23-2 exceeds it, potentially compromising developability.
- [1] ChemSrc. 1-(4-fluorophenyl)-6,6-dimethyl-2-phenyl-1,5,6,7-tetrahydro-4H-indol-4-one (CAS 96757-23-2). LogP = 5.43850. View Source
